Technical Guide: An In-depth Analysis of Fluorinated Benzylamines
Technical Guide: An In-depth Analysis of Fluorinated Benzylamines
A Note to the Reader: Initial research for the chemical properties of 2-Ethoxy-3,5-difluorobenzylamine did not yield specific data. This suggests that the compound may not be widely synthesized or characterized in existing literature. To provide a valuable and data-supported technical guide, this document will focus on a closely related and well-documented analogue: 3,5-Difluorobenzylamine . This compound shares the core difluorinated benzylamine structure and offers a wealth of information for researchers, scientists, and drug development professionals. The principles, experimental methodologies, and safety considerations discussed herein are foundational and broadly applicable to the study of novel fluorinated benzylamines.
An In-depth Technical Guide on the Core Chemical Properties of 3,5-Difluorobenzylamine
This guide offers a comprehensive overview of the chemical properties, applications, and safety protocols for 3,5-Difluorobenzylamine. As a key building block in medicinal chemistry and materials science, a thorough understanding of its characteristics is paramount for its effective and safe utilization.
Chemical Identity and Structure
3,5-Difluorobenzylamine is an organic compound featuring a benzylamine core with two fluorine atoms substituted at the 3 and 5 positions of the benzene ring. The presence of these fluorine atoms significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.
Molecular Structure:
Caption: Chemical structure of 3,5-Difluorobenzylamine.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
| IUPAC Name | (3,5-difluorophenyl)methanamine | [1] |
| CAS Number | 90390-27-5 | [1][2] |
| Molecular Formula | C₇H₇F₂N | [1][2] |
| Molecular Weight | 143.13 g/mol | [1][2] |
| Canonical SMILES | C1=C(C=C(C=C1F)F)CN | [1] |
| InChI Key | VJNGGOMRUHYAMC-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physical and chemical characteristics of 3,5-Difluorobenzylamine are tabulated below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for predicting its behavior in various experimental settings.
Table 2: Physicochemical Data
| Property | Value | Conditions | Source |
| Appearance | Colorless to almost colorless clear liquid | Ambient | |
| Boiling Point | 184 °C | at 1 atm (lit.) | |
| Density | 1.21 g/mL | at 25 °C (lit.) | |
| Refractive Index | n20/D 1.491 | at 20 °C | |
| Flash Point | 74 °C | closed cup | [2] |
| Purity | >98.0% (GC) |
Applications in Research and Development
3,5-Difluorobenzylamine serves as a versatile reagent in analytical and synthetic chemistry. Its primary amine group is reactive and allows for its use as a derivatizing agent to enhance the detectability of certain analytes in chromatographic methods.
Key Application: Derivatization Agent in Analytical Chemistry
This compound has been successfully employed as a derivatization reagent for the analysis of epoxides, such as epichlorohydrin, in water samples using Gas Chromatography-Mass Spectrometry (GC/MS).[2] The reaction of the amine with the epoxide ring opens the ring and introduces the fluorinated benzyl group, which improves the analyte's volatility and ionization efficiency, leading to enhanced sensitivity and selectivity.[2]
Workflow for Derivatization and Analysis:
Caption: Workflow for the analysis of epoxides using 3,5-Difluorobenzylamine as a derivatizing agent.
Experimental Protocol: Derivatization of Epichlorohydrin
This is a representative protocol based on the application described in the literature.[2] Researchers should optimize conditions for their specific matrix and instrumentation.
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Sample Preparation: Collect the aqueous sample and adjust the pH to basic conditions (e.g., pH 9-10) to facilitate the reaction.
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Reagent Addition: Add a solution of 3,5-Difluorobenzylamine in a suitable organic solvent (e.g., acetonitrile) to the aqueous sample. The molar excess of the derivatizing agent should be optimized.
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Reaction: Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., 30-60 minutes) to ensure complete derivatization.
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Extraction: After cooling, extract the derivatized analyte into an organic solvent (e.g., hexane or ethyl acetate).
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Analysis: Inject an aliquot of the organic extract into the GC/MS system for separation and detection.
Safety and Handling
3,5-Difluorobenzylamine is classified as a corrosive substance and requires careful handling to prevent exposure.[1][2]
GHS Hazard Information:
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Pictogram: GHS05 (Corrosion)[2]
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Signal Word: Danger[2]
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Hazard Statement: H314 - Causes severe skin burns and eye damage.[1][2]
Precautionary Measures:
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] It is designated under Storage Class 8A for combustible corrosive hazardous materials.[2]
First Aid Measures:
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
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PubChem. (n.d.). 3,5-Difluorobenzylamine. Retrieved from [Link]
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Eureka | Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. [While this source is for a related compound, it provides context on synthetic approaches.] Retrieved from [Link]
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ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE. [While this source is for a related compound, it provides general properties of difluorobenzylamines.] Retrieved from [Link]
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PubChem. (n.d.). 2,4-Difluorobenzylamine. [While this source is for a related compound, it provides general properties of difluorobenzylamines.] Retrieved from [Link]


